

^1H NMR and ^{13}C NMR spectral data of 2-Methoxyphenyl acetate

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Compound of Interest

Compound Name: 2-Methoxyphenyl acetate

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An In-depth Technical Guide to the ^1H and ^{13}C NMR Spectral Data of 2-Methoxyphenyl Acetate

This guide provides a comprehensive overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **2-Methoxyphenyl acetate**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document presents detailed spectral data in a structured format, outlines the experimental protocols for data acquisition, and includes visualizations to illustrate the molecular structure and experimental workflow.

Chemical Structure of 2-Methoxyphenyl Acetate

2-Methoxyphenyl acetate, also known as guaiacyl acetate, is an organic compound with the chemical formula $\text{C}_9\text{H}_{10}\text{O}_3$. Its structure consists of a benzene ring substituted with a methoxy group and an acetate group at positions 2 and 1, respectively. The numbering of the carbon and hydrogen atoms is crucial for the unambiguous assignment of NMR signals.

Caption: Chemical structure of **2-Methoxyphenyl acetate** with atom numbering for NMR assignments.

^1H NMR Spectral Data

The ^1H NMR spectrum of **2-Methoxyphenyl acetate** provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented below was obtained in deuterated chloroform (CDCl_3) on a 400 MHz spectrometer.[\[1\]](#)

Signal Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration
H-aromatic	7.35 – 7.27	Multiplet	2H
H-aromatic	6.99 – 6.86	Multiplet	2H
OCH_3	3.87 – 3.82	Multiplet	3H
COCH_3	2.11	Singlet	3H

Table 1: ^1H NMR spectral data of **2-Methoxyphenyl acetate** in CDCl_3 .[\[1\]](#)

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. The data below corresponds to a spectrum acquired in deuterated chloroform (CDCl_3) at 100 MHz.[\[1\]](#)

Signal Assignment	Chemical Shift (δ) ppm
C=O	172.65
C-aromatic	133.95
C-aromatic	130.33
C-aromatic	129.41
C-aromatic	128.60
OCH_3	55.35 (approx.)
COCH_3	21.12 (approx.)

Table 2: ^{13}C NMR spectral data of **2-Methoxyphenyl acetate** in CDCl_3 .[\[1\]](#) *Note: The chemical shifts for the methoxy and acetyl methyl carbons were approximated from typical values for

similar compounds as they were not explicitly listed in the provided source.

Experimental Protocols

The following is a generalized protocol for the acquisition of high-quality ^1H and ^{13}C NMR spectra for compounds such as **2-Methoxyphenyl acetate**.

Sample Preparation

- **Solvent Selection:** A suitable deuterated solvent that completely dissolves the analyte is chosen. Deuterated chloroform (CDCl_3) is a common choice for non-polar to moderately polar organic compounds.[\[2\]](#)
- **Sample Concentration:** For ^1H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ^{13}C NMR, a higher concentration of 20-50 mg in the same volume is recommended.[\[2\]](#)
- **Internal Standard:** Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[\[2\]](#)[\[3\]](#)
- **Sample Filtration:** To ensure a homogeneous solution and improve spectral quality, the sample is filtered through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[\[2\]](#)

NMR Data Acquisition

The spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher.[\[3\]](#)[\[4\]](#)

^1H NMR Spectroscopy Parameters:

- **Pulse Program:** A standard single-pulse experiment.
- **Spectral Width:** Approximately 12-16 ppm.
- **Acquisition Time:** Typically 2-4 seconds.

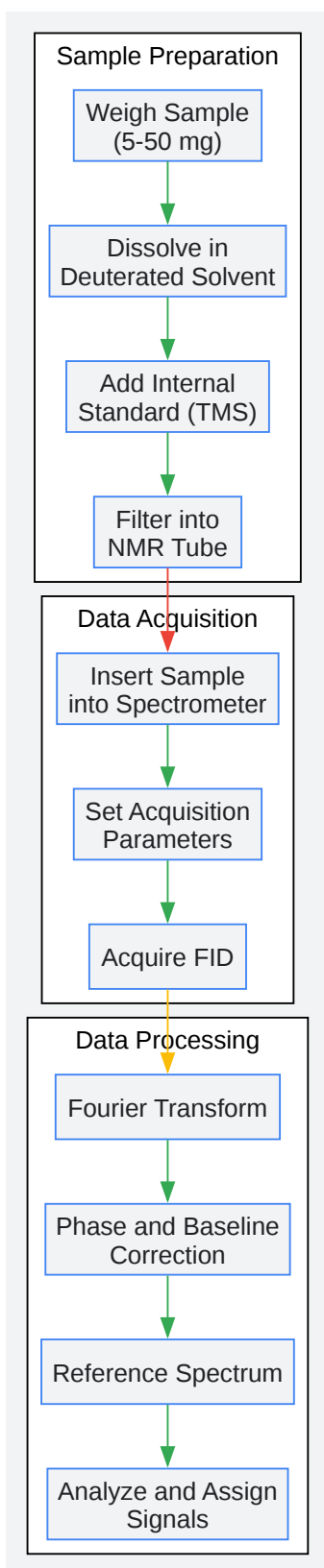
- Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the nuclei.
- Number of Scans: 8 to 16 scans are usually adequate for a moderately concentrated sample.[\[2\]](#)
- Temperature: The experiment is typically conducted at room temperature (298 K).[\[2\]](#)

¹³C NMR Spectroscopy Parameters:

- Pulse Program: A proton-decoupled single-pulse experiment is standard to simplify the spectrum to single lines for each unique carbon.
- Spectral Width: A wider spectral width of about 200-240 ppm is necessary for ¹³C NMR.[\[2\]](#)
- Acquisition Time: Generally 1-2 seconds.
- Relaxation Delay: A relaxation delay of 2-5 seconds.
- Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) is required to achieve a good signal-to-noise ratio.[\[2\]](#)
- Temperature: Maintained at room temperature (298 K).[\[2\]](#)

Data Processing

- Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
- Phasing and Baseline Correction: The spectrum is phase-corrected to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
- Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
- Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons giving rise to the signal.



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Caption: General workflow for NMR sample preparation, data acquisition, and processing.

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